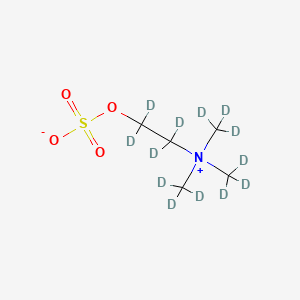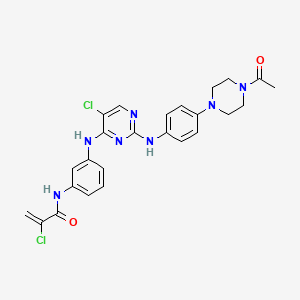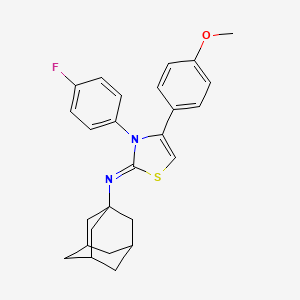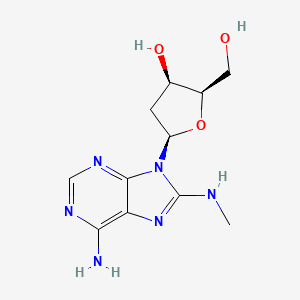
Choline-d13 (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline-d13 (sulfate) is a deuterium-labeled version of choline sulfate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Choline-d13 (sulfate) is synthesized by incorporating deuterium into choline sulfate. The process involves the substitution of hydrogen atoms with deuterium in the choline molecule. This can be achieved through various chemical reactions that introduce deuterium into the precursor molecules .
Industrial Production Methods
The industrial production of choline-d13 (sulfate) involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium into the final product. The process is carefully controlled to maintain high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Choline-d13 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert choline-d13 (sulfate) into different reduced forms.
Substitution: The deuterium atoms in choline-d13 (sulfate) can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of choline-d13 (sulfate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of choline-d13 (sulfate) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Applications De Recherche Scientifique
Choline-d13 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of choline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into drug behavior and interactions
Mécanisme D'action
Choline-d13 (sulfate) exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of choline and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline sulfate: The non-deuterated version of choline-d13 (sulfate).
Choline chloride: Another choline derivative used in similar research applications.
Deuterated choline derivatives: Other deuterium-labeled choline compounds used as tracers
Uniqueness
Choline-d13 (sulfate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in studies, making it a valuable tool in drug development and metabolic research .
Propriétés
Formule moléculaire |
C5H13NO4S |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
[1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] sulfate |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2 |
Clé InChI |
WXCQAWGXWVRCGP-RWNMDAAESA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-] |
SMILES canonique |
C[N+](C)(C)CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)



![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)



![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
